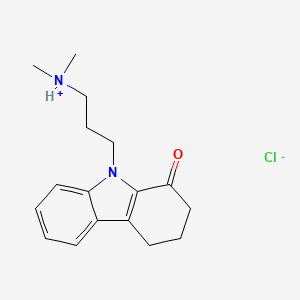

Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride

Description

Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride is a carbazole-derived compound featuring a partially hydrogenated carbazolone core (3,4-dihydro substitution), a 3-(dimethylamino)propyl side chain at position 9, and a monohydrochloride salt. The carbazole scaffold is aromatic and planar, often associated with biological activity in pharmaceuticals, such as kinase inhibition or antimicrobial effects. The dimethylamino group enhances water solubility via protonation, while the hydrochloride salt improves stability and bioavailability.

Molecular Formula: C₁₇H₂₁N₂O·HCl

Molecular Weight: ~305.46 g/mol

Properties

CAS No. |

18638-88-5 |

|---|---|

Molecular Formula |

C17H23ClN2O |

Molecular Weight |

306.8 g/mol |

IUPAC Name |

dimethyl-[3-(1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]azanium;chloride |

InChI |

InChI=1S/C17H22N2O.ClH/c1-18(2)11-6-12-19-15-9-4-3-7-13(15)14-8-5-10-16(20)17(14)19;/h3-4,7,9H,5-6,8,10-12H2,1-2H3;1H |

InChI Key |

XYKKYEHAVVMKLB-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCCN1C2=CC=CC=C2C3=C1C(=O)CCC3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Key Reaction Components and Conditions

| Component | Details |

|---|---|

| Starting Material | 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one or analogs |

| Formaldehyde Reagent | Paraformaldehyde preferred; alternatives include formaldehyde and 1,3,5-trioxane |

| Mineral Acid | Hydrochloric acid is preferred; others include sulfuric, nitric, phosphoric acids |

| Solvent | Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA) |

| Temperature | Heating at reflux, typically around 120°C |

| Reaction Time | 2 to 6 hours, preferably 3 to 5 hours |

| Catalyst | Secondary amines generally avoided; ammonium salts (e.g., ammonium chloride) may be used |

Role of Ammonium Salts

Ammonium salts, such as ammonium chloride, may be added as catalysts or formed in situ by reacting ammonia with hydrochloric acid. These salts facilitate the Mannich-type reaction without introducing secondary amines, which are often undesirable in commercial synthesis.

Data Table Summarizing Preparation Parameters

| Parameter | Range / Value | Notes |

|---|---|---|

| Starting Material | 1 mole | 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one |

| Formaldehyde Reagent Amount | 1 to 10 moles per mole of SM | Preferably 2 to 6 moles (paraformaldehyde) |

| Mineral Acid Amount | 0.1 to 0.9 mole per mole of SM | Preferably ~0.25 mole hydrochloric acid |

| Solvent | DMF or DMA | Polar aprotic solvent |

| Temperature | 60°C to reflux (~120°C) | Reflux preferred |

| Reaction Time | 1 to 8 hours | Preferably 3 to 5 hours |

| Yield | >60%, up to >70% | High yield with optimized conditions |

Chemical Reactions Analysis

Types of Reactions

Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized carbazole derivatives.

Reduction: Reduced carbazole derivatives.

Substitution: Substituted carbazole derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

The compound features a carbazole backbone with a dimethylamino propyl side chain and a methyl substituent. Its molecular formula is , with a molecular weight of approximately 306.8 g/mol. The structure is pivotal for its biological activity, influencing interactions with various biological targets.

Carbazol derivatives are extensively studied for their biological properties:

Anticancer Activity

Research indicates that carbazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that certain derivatives exhibit selective cytotoxicity against various cancer cell lines.

Antimicrobial Properties

The compound demonstrates activity against several bacterial strains, suggesting its potential as an antimicrobial agent. This property is particularly relevant in the context of increasing antibiotic resistance.

Neuroprotective Effects

Certain carbazole derivatives have been reported to protect neuronal cells from oxidative stress and neurodegeneration. This neuroprotective effect is crucial for developing therapies for neurodegenerative diseases.

Enzyme Inhibition

Carbazol-1(2H)-one may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

Study on Anticancer Properties

A study published in a peer-reviewed journal demonstrated the efficacy of a carbazole derivative in inhibiting the growth of breast cancer cells through the induction of apoptosis. The compound was shown to activate caspase pathways, leading to programmed cell death.

Neuroprotective Study

Another research highlighted the neuroprotective effects of a similar carbazole derivative against oxidative stress in neuronal cells. The study utilized various assays to measure cell viability and oxidative stress markers.

| Study Reference | Cell Type | Assay Used | Result |

|---|---|---|---|

| Neuronal | MTT assay | Increased cell viability |

Mechanism of Action

The mechanism of action of Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Specific Receptors: Interacting with receptors in biological systems to modulate their activity.

Inhibiting Enzymes: Inhibiting the activity of specific enzymes involved in disease processes.

Modulating Signaling Pathways: Affecting signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Prothiocarb (S-Ethyl (3-(Dimethylamino)propyl)carbamothioate Monohydrochloride)

- Molecular Formula : C₈H₁₈N₂OS·HCl

- Molecular Weight : 234.76 g/mol

- Core Structure : Carbamothioate ester.

- Key Features: Shares the 3-(dimethylamino)propyl group and monohydrochloride salt.

- Application : Fungicide (agricultural use) .

- Comparison : Unlike the carbazole core, prothiocarb’s carbamothioate ester confers pesticidal activity. The smaller molecular weight reflects its simpler structure.

Propamocarb Hydrochloride (Propyl (3-(Dimethylamino)propyl)carbamate Monohydrochloride)

- Molecular Formula : C₉H₂₁N₂O₂·HCl

- Molecular Weight : 248.79 g/mol

- Core Structure : Carbamate.

- Key Features: Contains the same dimethylaminopropyl side chain and hydrochloride salt.

- Application : Systemic fungicide used against oomycetes .

- Comparison : The carbamate group is hydrolytically unstable compared to the carbazolone core, affecting environmental persistence.

Triazolone Derivative (1-[3-[4-(m-Chlorophenyl)-1-piperazinyl]propyl]-3-(2-phenoxyethyl)-1,2,4-triazolin-5-one Monohydrochloride)

- Molecular Formula : C₂₅H₃₂ClN₅O₂·HCl

- Molecular Weight : 506.47 g/mol

- Core Structure : 1,2,4-Triazol-3-one.

- Key Features: Piperazinyl and phenoxyethyl substituents; monohydrochloride salt.

- Application : Likely pharmaceutical (e.g., antipsychotic or antidepressant activity) .

- Comparison : The triazolone core is smaller and less planar than carbazolone, influencing receptor binding. The extended substituents increase molecular weight and complexity.

Physicochemical and Functional Differences

| Property | Target Carbazol Derivative | Prothiocarb | Propamocarb HCl | Triazolone Derivative |

|---|---|---|---|---|

| Core Structure | Carbazol-one | Carbamothioate | Carbamate | Triazolone |

| Aromaticity | High (planar carbazole) | Low | Low | Moderate |

| Solubility | Moderate (HCl-enhanced) | High | High | Moderate |

| Molecular Weight | ~305.46 g/mol | 234.76 g/mol | 248.79 g/mol | 506.47 g/mol |

| Primary Use | Undocumented (medicinal?) | Fungicide | Fungicide | Pharmaceutical |

Biological Activity

Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H23ClN2O

- Molecular Weight : 292.80 g/mol

- CAS Number : 119812-29-2

The compound features a carbazole backbone with a dimethylamino propyl substituent, which enhances its biological interactions. The presence of the dimethylamino group is particularly noteworthy as it may influence the compound's pharmacological profile.

Carbazol derivatives are known to interact with various biological targets, including enzymes and receptors. The specific mechanisms often involve:

- Enzyme Inhibition : Many carbazole derivatives act as inhibitors for key enzymes involved in metabolic pathways.

- Receptor Modulation : They can modulate receptor activity, influencing cellular signaling pathways.

- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, affecting gene expression and cellular proliferation.

Biological Activities

Research has demonstrated that Carbazol-1(2H)-one derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Various studies have reported antimicrobial effects against bacteria and fungi. For instance, carbazole derivatives have shown minimum inhibitory concentrations (MIC) as low as 1–8 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

- Antitumor Effects : Certain derivatives have been evaluated for their antitumor properties. For example, N-substituted carbazoles have shown promise in inhibiting cancer cell proliferation through various mechanisms .

- Neuroprotective Properties : Some studies indicate that these compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Activity : Carbazole derivatives have been found to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by Saturnino et al. synthesized a series of N-substituted carbazoles and evaluated their antibacterial activity. Compounds incorporating imidazole moieties displayed enhanced efficacy against resistant bacterial strains with MIC values ranging from 1 to 8 µg/mL .

Case Study 2: Antitumor Activity

Research published in 2015 highlighted the effects of N-substituted carbazoles on STAT3 activation in cancer cells. Compounds showed significant inhibition of STAT3 activation at concentrations as low as 50 µM, indicating their potential as therapeutic agents in cancer treatment .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Carbazole | Basic structure | Parent compound; lacks functional groups |

| 9-Ethylcarbazole | Ethyl group at 9-position | Alters solubility and reactivity |

| 6-Methylcarbazole | Methyl group at 6-position | Influences biological activity |

| Carbazol-1(2H)-one | Contains dimethylamino group | Enhances interaction with biological targets |

The unique combination of functional groups in Carbazol-1(2H)-one significantly influences its chemical reactivity and biological activity compared to structurally similar compounds.

Q & A

Q. What are the recommended synthetic routes for Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride?

The synthesis of this carbazole derivative typically involves multi-step organic reactions, including:

- Protection/Deprotection Steps : Selective protection of reactive sites (e.g., ketone or amine groups) to avoid side reactions during alkylation or substitution .

- N-Alkylation : Introduction of the dimethylaminopropyl group via nucleophilic substitution or alkylation reactions under controlled pH and temperature .

- Hydrochloride Salt Formation : Reaction with HCl to stabilize the amine group, enhancing solubility and crystallinity .

Key parameters include:

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Critical analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., δ 2.53 ppm for methyl groups, aromatic protons at δ 6.76–8.01 ppm) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% by area normalization) and detect impurities .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 294.81 for the free base) to verify molecular weight .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing the compound’s stability under varying conditions?

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability and decomposition points. For analogous carbazoles, phase-change data (e.g., ΔfusH = 26.9 kJ/mol at 468.5 K) inform storage and handling protocols .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using programs like SHELXL . ORTEP-3 can generate graphical representations of molecular geometry .

- Solubility Studies : Metastable zone width analysis in solvents like acetone to optimize crystallization .

Q. How do structural modifications at the dimethylamino propyl group influence the compound’s bioactivity?

- Structure-Activity Relationship (SAR) : Replace the dimethylamino group with ethyl or methyl groups to assess changes in receptor binding. For example, carbazoles with 2-(dimethylamino)ethyl substituents show enhanced anticancer activity via DNA intercalation .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., enzymes, DNA). Analogous compounds inhibit proteases (IC50 = 3.75–4.22 µM) via competitive binding .

Q. What methodologies resolve contradictions in reported bioactivity data for carbazole derivatives?

- Dose-Response Studies : Compare IC50/EC50 values across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .

- Meta-Analysis : Cross-reference biological assays (e.g., MTT vs. ATP luminescence) to control for methodological bias .

- Crystallographic Validation : Resolve discrepancies in binding modes using protein-ligand co-crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.